

Material Safety Data Sheet (MSDS) for 1-Chloro-2,4-dimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylpentane

Cat. No.: B13195033

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Technical Safety & Handling Guide: 1-Chloro-2,4-dimethylpentane

Document Control:

- Version: 2.1 (Research Grade)
- Classification: Laboratory Safety & Process Development
- Primary CAS: 128399-45-1 (Isomer Specific)

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of **1-Chloro-2,4-dimethylpentane**, a branched alkyl halide used primarily as an intermediate in the synthesis of lipophilic pharmacophores. Unlike commodity solvents, specific toxicological data for this isomer is limited. Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodologies from homologous C7-alkyl chlorides to establish a robust safety protocol.

Critical Hazard Overview:

- Physical: Flammable Liquid (Category 3).
- Health: Skin/Eye Irritant; Specific Target Organ Toxicity (Narcotic Effects).[1]
- Reactivity: Susceptible to hydrolysis at high temperatures; reacts violently with strong oxidizers and alkaline earth metals.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical properties of **1-Chloro-2,4-dimethylpentane** is prerequisite to designing safe experimental setups. Its branched structure lowers the boiling point relative to n-heptyl chloride but increases steric hindrance during nucleophilic substitutions.

Substance Identification

Parameter	Detail
IUPAC Name	1-Chloro-2,4-dimethylpentane
CAS Number	128399-45-1
Molecular Formula	C ₇ H ₁₅ Cl
Molecular Weight	134.65 g/mol
SMILES	CC(C)CC(C)CCl
Synonyms	2,4-Dimethylpentyl chloride; Isoheptyl chloride (ambiguous)

Physicochemical Properties (Experimental & Predicted)

Note: Values marked with () are predicted based on ACD/Labs and EPI Suite models due to limited experimental literature for this specific isomer.*

Property	Value	Implication for Handling
Physical State	Colorless Liquid	Standard liquid handling protocols apply.
Boiling Point	142°C - 145°C	Moderate volatility; requires reflux condenser for high-temp reactions.
Flash Point	-35°C (Closed Cup)	Flammable. Ground all glassware; use spark-proof tools.
Density	0.87 g/mL	Less dense than water; will form the top layer in aqueous workups.
LogP	3.8 - 4.1	Highly lipophilic; bioaccumulative potential. Use nitrile/laminate gloves.
Vapor Pressure	~5 mmHg at 20°C	Inhalation hazard is moderate but significant in unventilated spaces.

Part 2: Toxicological Assessment & Risk Management

As a Senior Application Scientist, it is critical to distinguish between theoretical risks and observed toxicity. While alkyl halides are often flagged as potential alkylating agents (genotoxins), the steric bulk of **1-Chloro-2,4-dimethylpentane** mitigates this risk compared to methyl/ethyl halides.

Health Hazard Classification (GHS)[2][3]

- H226: Flammable liquid and vapor.
- H315: Causes skin irritation.

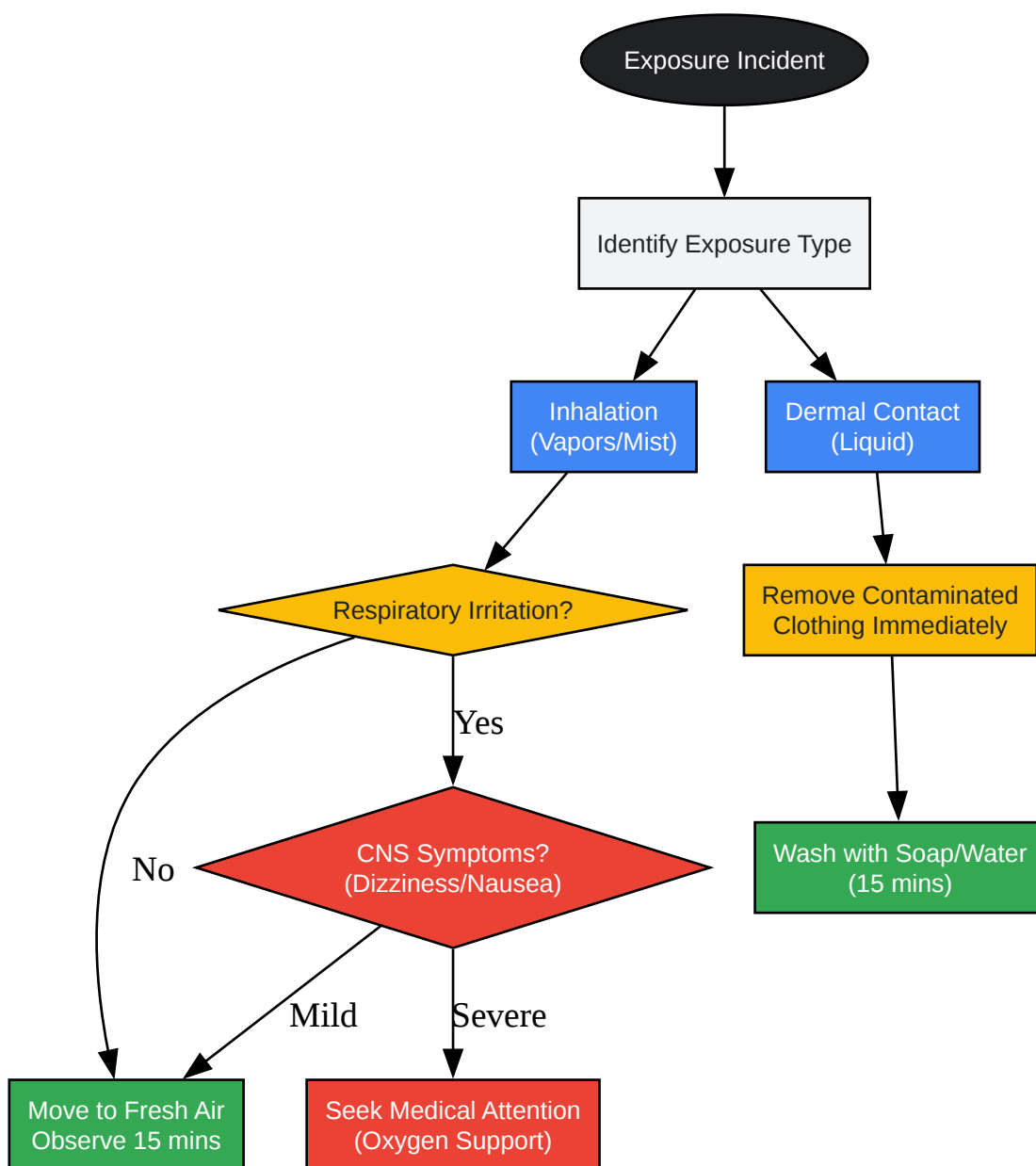
- H319: Causes serious eye irritation.
- H335/H336: May cause respiratory irritation; May cause drowsiness or dizziness.

Genotoxicity & Carcinogenicity Analysis

Expert Insight: Unlike methyl iodide or ethyl chloride, higher branched alkyl chlorides generally show negative results in standard Ames tests (*Salmonella typhimurium*) and in vitro micronucleus assays. The primary mechanism of toxicity is membrane disruption (narcosis) rather than direct DNA alkylation, due to the slower rate of nucleophilic attack on the sterically hindered carbon.

Exposure Response Workflow

The following diagram illustrates the logical decision tree for exposure management, emphasizing the difference between minor irritation and systemic narcotic effects.



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Figure 1: Decision logic for immediate response to **1-Chloro-2,4-dimethylpentane** exposure.

Part 3: Safe Handling & Experimental Protocol

This section details the synthesis of a hypothetical pharmacophore intermediate using **1-Chloro-2,4-dimethylpentane** via Friedel-Crafts Alkylation. This reaction demonstrates the handling of the compound under heat and in the presence of Lewis acids.

Engineering Controls

- Ventilation: All operations must be performed within a certified chemical fume hood (Face velocity > 100 fpm).
- Inert Atmosphere: The reagent is stable in air but hygroscopic Lewis acids (AlCl_3) required for its activation are not. Use Nitrogen/Argon lines.
- Waste: Segregate as "Halogenated Organic Solvent Waste." Do not mix with aqueous basic waste streams to prevent exothermic hydrolysis.

Protocol: Alkylation of Benzene (Model Reaction)

Objective: Attach the 2,4-dimethylpentyl group to an aromatic ring.

Reagents:

- **1-Chloro-2,4-dimethylpentane** (1.0 eq)
- Benzene (Solvent/Reactant, 5.0 eq)
- Aluminum Chloride (AlCl_3 , 0.1 eq - Catalyst)

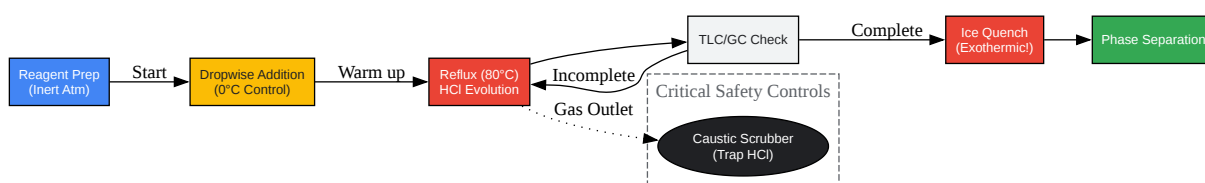
Step-by-Step Methodology:

- Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
- Charging: Under N_2 flow, charge the flask with Benzene and AlCl_3 . Cool to 0°C using an ice bath (controls exotherm).
- Addition: Add **1-Chloro-2,4-dimethylpentane** dropwise over 30 minutes.
 - Expert Note: The primary chloride is sluggish. If no evolution of HCl is observed, slowly warm to Room Temperature (RT).

- Reaction: Heat the mixture to mild reflux (80°C) for 2-4 hours. Monitor via TLC (Hexanes eluent) or GC-MS.
 - Safety Check: Ensure the scrubber is active; HCl evolution will be significant during reflux.
- Quench: Cool to 0°C. Slowly add ice-water to the reaction mixture. This step is highly exothermic due to AlCl₃ quenching.
- Workup: Separate the organic layer. Wash with NaHCO₃ (sat. aq.) and Brine. Dry over MgSO₄.

Synthesis & Safety Workflow Diagram

The following DOT diagram visualizes the process flow, highlighting critical control points (CCPs) where safety intervention is most likely required.



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Figure 2: Process flow for Friedel-Crafts alkylation using **1-Chloro-2,4-dimethylpentane**, highlighting the critical HCl management step.

Part 4: Emergency Response & Storage

Fire Fighting Measures

- Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet, as it will spread the burning lipophilic liquid.

- Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA.

Storage Compatibility

- Store: In a cool, dry, well-ventilated area away from direct sunlight.
- Incompatible Materials:
 - Strong Oxidizing Agents (Peroxides, Nitrates).
 - Strong Bases (leads to elimination reaction -> alkenes).
 - Magnesium/Lithium shavings (potential formation of Grignard/Organolithium reagents, which are pyrophoric).

References

- PubChem. (2025). Compound Summary: **1-Chloro-2,4-dimethylpentane** (CID 53793773). [2] National Library of Medicine. [[Link](#)]
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Sources

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- [3. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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